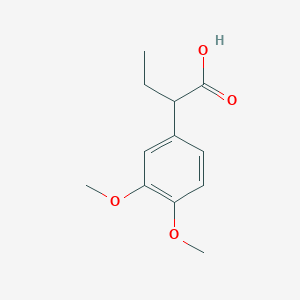

2-(3,4-Dimethoxyphenyl)butanoic acid

Description

Significance of Aryl-Substituted Butanoic Acids in Chemical Biology

Aryl-substituted butanoic acids represent a significant class of compounds in medicinal chemistry and chemical biology. The basic butanoic acid structure is a short-chain fatty acid that can be derivatized to create molecules with a wide range of biological activities. biointerfaceresearch.com When an aryl group is attached to the butanoic acid backbone, it introduces a level of structural complexity and rigidity that can facilitate specific interactions with biological targets. This C(sp³)–C(sp²) substructure is crucial in drug design, as it can improve physicochemical properties such as solubility and bioavailability. princeton.edu

The versatility of the aryl-substituted carboxylic acid scaffold is evident in its use as a foundational structure for the development of various therapeutic agents. For instance, these compounds have been investigated as inhibitors of enzymes like steroid 5α-reductase. nih.gov The carboxylic acid group itself is a key functional group that can participate in crucial binding interactions with biological receptors, although it can also present challenges related to metabolic stability and membrane permeability. nih.gov As a result, the aryl-substituted butanoic acid framework is often used as a starting point for the synthesis of more complex heterocyclic compounds and other derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles. researchgate.netnih.gov Researchers have utilized this scaffold to develop compounds with potential antiviral and antitumor properties. biointerfaceresearch.com

Overview of the 3,4-Dimethoxyphenyl Moiety in Bioactive Compounds

The 3,4-dimethoxyphenyl group is a frequently occurring structural motif in a multitude of biologically active compounds. The presence and position of the methoxy (B1213986) groups (-OCH₃) on the phenyl ring can significantly influence a molecule's pharmacological properties. These groups can affect target binding, selectivity, and metabolic stability. researchgate.net The electron-donating nature of the methoxy groups can modulate the electronic properties of the entire molecule, which is often a key determinant of its biological function.

This moiety is a component of numerous compounds that exhibit a wide array of biological effects, including anticancer and anti-inflammatory activities. For example, it is found in novel antitubulin agents that inhibit cancer cell proliferation. acs.org The 3,4-dimethoxyphenyl group has been incorporated into various heterocyclic structures, such as 1,3,4-thiadiazoles and propanehydrazides, to create derivatives with potent cytotoxic activity against cancer cell lines. mdpi.comnih.gov The strategic inclusion of this moiety is a common approach in drug discovery to enhance the therapeutic potential of a lead compound.

| Compound Class | Bioactive Compound Example Containing 3,4-Dimethoxyphenyl Moiety | Observed Biological Activity | Reference |

|---|---|---|---|

| Indole-Furanones | Novel antitubulin motif combining a furanone, indole, and a dimethoxyphenyl ring | Antitubulin activity, submicromolar potency on cancer cells | acs.org |

| Butanoic Acid Derivatives | (E)-2-(3,4-dimethoxybenzylidene)-4-oxo-4-(4-(N-arylsulfamoyl)phenylamino)butanoic acids | Precursors for compounds with potential cytotoxic and antimicrobial activities | researchgate.net |

| Chalcones | trans-11-(3,4-dimethoxyphenyl)-2,3,8,9-tetramethoxy-6-oxo-11,12-dihydro-6H-dibenzo[c,h]chromene-12-carboxylic acid | Investigated for antiestrogenic activity | researchgate.net |

| Phenethylamines | 4-Alkoxy-substituted 2,5-dimethoxyphenethylamines | Interaction with serotonin receptors (e.g., 5-HT2A, 5-HT2C) | frontiersin.org |

Current Research Landscape and Emerging Trajectories for 2-(3,4-Dimethoxyphenyl)butanoic acid

Specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature. The compound is commercially available and primarily classified as a biochemical for research purposes, particularly in the field of proteomics. Its molecular formula is C₁₂H₁₆O₄ and it has a molecular weight of 224.26 g/mol .

The primary research value of this compound currently appears to be as a building block or a tool compound. Given the established biological relevance of both the aryl-substituted butanoic acid scaffold and the 3,4-dimethoxyphenyl moiety, this compound represents a valuable starting material for synthetic chemistry.

Emerging trajectories for this compound are likely to involve its use in:

Synthesis of Novel Derivatives: It can serve as a precursor for the synthesis of more complex molecules, such as novel heterocyclic compounds, esters, or amides, which can then be screened for a variety of biological activities, including anticancer, anti-inflammatory, or antimicrobial effects.

Fragment-Based Drug Discovery: The compound itself could be used in fragment-based screening campaigns to identify new binding interactions with protein targets of therapeutic interest. The 3,4-dimethoxyphenyl group provides a well-defined pharmacophoric element for such studies.

Chemical Biology Probes: Derivatization of this compound could lead to the development of chemical probes to study biological pathways. For example, attaching a fluorescent tag or a reactive group could allow for the visualization or identification of cellular targets.

While dedicated studies on the intrinsic biological activity of this compound are scarce, its chemical structure suggests a latent potential for bioactivity that can be explored through further chemical modification and biological evaluation. Its role as a readily available synthetic intermediate provides a clear path for its continued relevance in chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-9(12(13)14)8-5-6-10(15-2)11(7-8)16-3/h5-7,9H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKKUPHTDWMADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474276 | |

| Record name | 2-(3,4-dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138505-15-4 | |

| Record name | 2-(3,4-dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-(3,4-Dimethoxyphenyl)butanoic acid

The synthesis of specific enantiomers of chiral 2-arylalkanoic acids, such as this compound, is of significant interest. Stereoselective synthesis aims to produce a single stereoisomer out of multiple possibilities.

Enantioselective strategies are crucial for obtaining optically pure 2-substituted butanoic acids. These methods often employ catalysis or chiral auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Catalysis : Cooperative catalysis, using a combination of catalysts like isothiourea and a Brønsted acid, has been effective in the enantioselective aminomethylation of arylacetic acid esters to produce α-aryl-β-amino esters with high yields and enantioselectivity (up to 94% yield and 96:4 er). nih.gov Mechanistic studies suggest this proceeds through a C(1)-ammonium enolate pathway. nih.gov Similarly, ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones provides access to α-halogenated α-aryl-β2,2-amino acid derivatives. nih.gov

Enzymatic and Biocatalytic Methods : Biocatalysis offers a powerful route for stereoselective synthesis. For instance, a highly trans-diastereoselective synthesis of a carbamate (B1207046) derivative was achieved using a ketoreductase (KRED) catalyst, evolving from a less selective chemical reduction. nih.gov

Chiral Auxiliaries : While not detailed in the provided search results for this specific compound, the use of chiral auxiliaries is a well-established method for stereoselective synthesis. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction.

Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. This is often accomplished by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

For racemic carboxylic acids, a common method is the formation of diastereomeric salts using a single enantiomer of a chiral base. libretexts.orgacs.org These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. libretexts.org After separation, the chiral base is removed by acidification to yield the resolved, enantiomerically pure carboxylic acid. libretexts.org

A variety of chiral resolving agents can be employed, with the choice depending on the specific acid and the efficiency of salt separation. libretexts.org

Interactive Table: Common Chiral Resolving Agents for Carboxylic Acids

Below is a sortable and searchable table of commonly used chiral bases for the resolution of racemic acids.

| Resolving Agent | Type | Source/Origin |

|---|---|---|

| Brucine | Alkaloid | Natural |

| Strychnine | Alkaloid | Natural |

| Quinine | Alkaloid | Natural |

| Quinidine | Alkaloid | Natural |

| (R)-1-Phenylethylamine | Amine | Synthetic |

| (S)-1-Phenylethylamine | Amine | Synthetic |

| trans-1-Amino-2-indanol | Amino Alcohol | Synthetic |

Classical and Modern Synthetic Approaches to Arylbutanoic Acids

The synthesis of arylbutanoic acids can be achieved through a variety of classical and modern organic chemistry reactions.

Creating the bond between the aromatic ring and the butanoic acid chain is a key step.

Classical Methods : Traditional approaches often involve reactions like the Friedel-Crafts acylation, where an acyl group is attached to an aromatic ring, followed by reduction. Another classical method is the malonic ester synthesis, which involves alkylating diethyl malonate.

Modern Methods : Modern synthesis heavily relies on transition metal-catalyzed cross-coupling reactions. The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for forming C-C bonds by coupling an enolate with an aryl halide. nih.govnih.gov This methodology has been expanded to include a wide range of substrates, including esters, amides, and nitriles, by using advanced catalysts with sterically hindered, electron-rich ligands. nih.gov The direct α-arylation of free carboxylic acids, once a challenge, has been developed using a traceless protecting group strategy. nih.govorganic-chemistry.org Zinc enolates of esters have also been shown to be effective partners in palladium-catalyzed α-arylation with aryl bromides, accommodating a wide variety of functional groups. berkeley.edu Copper-mediated reactions, particularly with aryl boronic acids, also represent a significant modern approach to C(aryl)-N, C(aryl)-O, and C(aryl)-S bond formation. nih.govscilit.com

Functional group interconversion refers to the transformation of one functional group into another. youtube.com This is a common strategy in multi-step synthesis. For a butanoic acid scaffold, this could involve:

Reduction : A ketone on the butanoic chain could be reduced to a hydroxyl group or all the way to a methylene (B1212753) (CH₂) group.

Oxidation : An alcohol could be oxidized to a ketone or carboxylic acid.

Conversion from other groups : A carboxylic acid can be synthesized from the hydrolysis of a nitrile or an ester. youtube.com For example, an ester can be hydrolyzed to a carboxylic acid using water and an acid or base catalyst, and this carboxylic acid can then be converted to an acid chloride using thionyl chloride. youtube.com

Both the phenyl ring and the carboxylic acid group are amenable to a wide range of chemical modifications.

Phenyl Ring Derivatization : The 3,4-dimethoxyphenyl group can be synthesized through electrophilic aromatic substitution on a simpler benzene (B151609) ring. For instance, Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) can install the butanoyl side chain, which is then further modified. The methoxy (B1213986) groups themselves direct incoming electrophiles to specific positions on the ring.

Carboxylic Acid Derivatization : The carboxylic acid group is a highly versatile functional handle. bohrium.comnih.gov It can be chemically modified into a new compound with properties suitable for analysis. researchgate.net Common derivatization reactions include:

Esterification : Reaction with an alcohol, often under acidic conditions, to form an ester. researchgate.net

Amidation : Reaction with an amine, typically requiring an activating agent like a carbodiimide, to form an amide. bohrium.comnih.gov

Reduction : Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Conversion to Acid Chloride : Reaction with reagents like thionyl chloride or oxalyl chloride to form a highly reactive acid chloride, which is a precursor for many other functional groups. youtube.com

Silylation : Substitution of the acidic proton with a trimethylsilyl (B98337) group, which increases volatility for analysis by gas chromatography. nih.gov

Derivatization is often employed to improve chromatographic separation or detection sensitivity. nih.govresearchgate.net For example, 3,4-Dimethoxybenzylamine has been used as a fluorescent derivatization reagent to allow for sensitive detection in liquid chromatography. sigmaaldrich.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key area of research aimed at exploring and enhancing its potential biological activities. These modifications primarily focus on the carboxylic acid moiety, the phenyl ring, and the butanoic acid chain to investigate the structure-activity relationship (SAR).

While direct and extensive research on the structural modifications of this compound is not widely documented in publicly available literature, studies on closely related compounds provide insight into potential synthetic strategies. A notable example is the synthesis of novel thiazole (B1198619) derivatives starting from 3,4-dimethoxyacetophenone, a precursor that shares the core 3,4-dimethoxyphenyl group.

In one study, a series of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized in a six-step process. nih.gov The biological evaluation of these compounds revealed fungicidal and insecticidal activities. nih.gov This suggests that transforming the butanoic acid side chain into a heterocyclic ring system, such as a thiazole, can impart significant biological properties. The general synthetic approach involved the transformation of the acetophenone (B1666503) into a thiazole ring, followed by the derivatization of the carboxylic acid group.

The table below summarizes the biological activities of some of the synthesized 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. nih.gov

| Compound ID | Modification | Biological Activity (at 375 g ai/ha) | Target Organism |

| 11-23 | Ester and Amide derivatives of the thiazole carboxylic acid | Fungicidal and Insecticidal activity | Fungi and Insects |

Data sourced from a study on novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. nih.gov

Furthermore, research on other butanoic acid derivatives, such as those with different phenyl substitutions, has shown that modifications like the introduction of heterocyclic moieties can lead to compounds with antimicrobial and antifungal activities. nih.gov For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various reagents has yielded pyridazinone and other heterocyclic derivatives with demonstrated biological potential. nih.gov These examples highlight a common strategy in medicinal chemistry where the carboxylic acid function of a lead compound is modified to explore new biological activities.

The synthesis of conjugates of this compound for targeted research applications is an area with limited specific examples in the available scientific literature. However, the general principles of bioconjugation can be applied to this molecule. Conjugation strategies typically involve linking a molecule of interest to a larger biomolecule, such as an antibody or a polymer, to enhance its delivery to specific cells or tissues.

For a compound like this compound, the carboxylic acid group would be the most likely site for conjugation. This could be achieved through standard coupling reactions, such as amidation or esterification, to link it to a targeting moiety. While no specific conjugates of this compound are reported, research on related structures like 3,4,5-trimethoxycinnamic acid (TMCA) has demonstrated the synthesis of various ester and amide derivatives for therapeutic purposes. nih.gov These derivatives have been explored for their potential as anticancer and antiviral agents. nih.gov

Reaction Mechanism Studies of this compound and Related Compounds

Understanding the reaction mechanisms of this compound and its analogues is crucial for optimizing synthetic routes and predicting potential metabolic pathways. While specific mechanistic studies on this compound are scarce, research on related molecules provides valuable insights.

A study on the lignin (B12514952) peroxidase (LiP) catalyzed degradation of 1-(3′,4′-dimethoxyphenyl)propene to form 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) sheds light on the reactivity of the 3,4-dimethoxyphenyl moiety. mdpi.com The proposed mechanism involves a one-electron oxidation of the aromatic ring, leading to the formation of a cation radical intermediate. mdpi.com This is followed by a series of non-enzymatic steps, including water addition and C-C bond cleavage. mdpi.com This study suggests that the dimethoxyphenyl group in this compound could be susceptible to oxidative metabolism.

Furthermore, a study on the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous hydrobromic acid provides a model for a potential chemical transformation of the methoxy groups in this compound. rsc.org This organic solvent-free process efficiently yields the corresponding hydroxyphenyl derivative. rsc.org

Mechanistic insights can also be drawn from studies on the cyclization of related butanoic acid derivatives. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazine (B178648) leads to the formation of pyridazinone derivatives. mdpi.com The proposed mechanism involves the initial reaction of the hydrazine with the keto group, followed by cyclization and dehydration. mdpi.com While the starting material is different, this illustrates a potential reaction pathway for butanoic acid derivatives to form heterocyclic systems.

Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the structural and electronic properties of butanoic acid derivatives, providing insights into their reactivity and potential reaction mechanisms. biointerfaceresearch.comresearchgate.net These computational approaches can help in predicting the most likely sites for nucleophilic or electrophilic attack and in understanding the stability of reaction intermediates. biointerfaceresearch.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3,4-Dimethoxyphenyl)butanoic acid , with its chiral center at the C2 position, NMR is indispensable for confirming the constitution and analyzing the environment of each atom.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in a molecule. The predicted ¹H NMR spectrum of This compound would exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the methoxy (B1213986) group protons. The acidic proton of the carboxyl group often appears as a broad singlet at a high chemical shift (δ 10-12 ppm) and may not always be observed depending on the solvent and concentration.

The aromatic region is expected to show signals for the three protons on the 1,2,4-trisubstituted benzene (B151609) ring. These protons would appear in the typical aromatic range of δ 6.7-7.0 ppm. The proton at C5' (between the two alkoxy groups) would likely be the most shielded, while the protons at C2' and C6' would show characteristic splitting patterns based on their coupling to adjacent protons.

The aliphatic chain gives rise to several key signals. The proton on the chiral carbon (H2) is expected to appear as a triplet around δ 3.5 ppm, coupled to the two adjacent methylene (B1212753) protons (H3). The methylene protons (H3) would likely be a multiplet around δ 1.8-2.0 ppm, coupled to both H2 and the terminal methyl protons (H4). The terminal methyl group (H4) would appear as a triplet around δ 0.9 ppm, coupled to the methylene protons. The two methoxy groups are expected to appear as sharp singlets around δ 3.8-3.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H4 (CH₃) | ~0.9 | Triplet (t) | 3H |

| H3 (CH₂) | ~1.9 | Multiplet (m) | 2H |

| H2 (CH) | ~3.5 | Triplet (t) | 1H |

| OCH₃ | ~3.85 | Singlet (s) | 6H |

| Ar-H | ~6.8-7.0 | Multiplet (m) | 3H |

| COOH | ~11.0 | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum is crucial for confirming the carbon framework of a molecule, with each unique carbon atom producing a distinct signal. For This compound , a total of 12 distinct signals are predicted, corresponding to the 12 carbon atoms in the molecule (assuming no accidental equivalence).

The carbonyl carbon of the carboxylic acid is the most deshielded, expected to appear around δ 175-180 ppm. The aromatic carbons attached to the oxygen atoms (C3' and C4') would be found downfield around δ 148-150 ppm, while the other aromatic carbons would resonate between δ 110-135 ppm. The methoxy carbons would produce a signal around δ 55-56 ppm. The aliphatic carbons would be found in the upfield region of the spectrum, with the chiral carbon (C2) around δ 45-50 ppm, the methylene carbon (C3) near δ 25-30 ppm, and the terminal methyl carbon (C4) being the most shielded at approximately δ 12-15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (CH₃) | ~13 |

| C3 (CH₂) | ~28 |

| C2 (CH) | ~48 |

| OCH₃ | ~56 |

| Aromatic CH | ~111-122 |

| Aromatic Quaternary C | ~133 |

| Aromatic C-O | ~148-150 |

| C1 (COOH) | ~178 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sigmaaldrich.comcarlroth.com In the COSY spectrum of This compound , key cross-peaks would be expected between:

The H2 proton and the H3 methylene protons.

The H3 methylene protons and the H4 methyl protons.

Correlations between the coupled aromatic protons, confirming their relative positions on the ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). carlroth.comchemsynthesis.com HMBC is invaluable for piecing together the molecular structure by connecting different spin systems. Key expected HMBC correlations include:

The H2 proton to the C1 (carbonyl), C3, and the aromatic carbons C1', C2', and C6'.

The methoxy protons to their respective attached aromatic carbons (C3' and C4').

The aromatic protons to adjacent and geminal aromatic carbons, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For This compound , the molecular formula is C₁₂H₁₆O₄. The exact mass can be calculated with high precision. HRMS is a definitive method for confirming the molecular formula of a synthesized or isolated compound. chemicalbook.com

Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

| C₁₂H₁₆O₄ | [M+H]⁺ | 225.1121 |

| C₁₂H₁₆O₄ | [M+Na]⁺ | 247.0941 |

| C₁₂H₁₆O₄ | [M-H]⁻ | 223.0976 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a parent ion, its fragmentation, and the analysis of the resulting fragment ions. This process provides detailed structural information. The fragmentation pattern of This compound would be influenced by the stability of the resulting carbocations.

A primary and highly characteristic fragmentation would be the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of a stable benzylic carbocation. The most prominent fragment in the positive ion mode would likely be the 3,4-dimethoxybenzyl cation (m/z 151). Other significant fragmentations could include:

Loss of the carboxyl group (-COOH) : yielding a fragment with m/z 179.

Loss of water (-H₂O) from the parent ion.

Cleavage within the butyl chain.

Analyzing these fragmentation pathways allows for the confirmation of the connectivity between the aromatic ring and the butanoic acid side chain. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound", the IR spectrum is expected to exhibit several key absorption bands. The carboxylic acid functional group will produce a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The dimethoxy-substituted benzene ring will show characteristic C-H stretching vibrations for aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations within the ring (in the 1600-1450 cm⁻¹ region), and strong C-O stretching bands for the ether linkages, typically appearing in the 1260-1000 cm⁻¹ region. The aliphatic butanoic acid chain will contribute C-H stretching vibrations from its methyl and methylene groups in the 2960-2850 cm⁻¹ range.

A comparative analysis with butanoic acid shows characteristic peaks for the methyl and methylene protons. docbrown.info For instance, in butanoic acid, the methyl protons (CH₃) exhibit a chemical shift around 0.98 ppm, while the methylene protons (CH₂) adjacent to the carboxyl group appear around 2.33 ppm. docbrown.info Similar patterns, with adjustments for the influence of the dimethoxyphenyl group, would be anticipated for "this compound".

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 3,4-dimethoxyphenyl group in "this compound" is the primary chromophore. Benzene and its derivatives typically exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) between 230 and 270 nm. The presence of the two methoxy groups (auxochromes) on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Therefore, "this compound" would likely show a primary absorption maximum at a wavelength longer than that of unsubstituted benzene.

Table 1: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Predicted Absorption Range/Wavelength (λmax) |

| Infrared (IR) Spectroscopy | Carboxylic Acid O-H Stretch | 3300-2500 cm⁻¹ (broad) |

| Aliphatic C-H Stretch | 2960-2850 cm⁻¹ | |

| Carbonyl C=O Stretch | 1700-1725 cm⁻¹ | |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |

| Ether C-O Stretch | 1260-1000 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Dimethoxyphenyl Chromophore | > 210 nm (E2-band) and > 270 nm (B-band) |

Note: The data in this table is predicted based on the functional groups of the molecule and typical spectroscopic values for related compounds.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govaalto.fi

While there are no publicly available crystal structures for derivatives of "this compound", the study of crystalline derivatives is a critical step in understanding its solid-state behavior. The preparation of crystalline derivatives, for instance, through esterification or amidation of the carboxylic acid group, would be a prerequisite for X-ray diffraction analysis.

The conformation of the butanoic acid chain and the orientation of the dimethoxyphenyl ring relative to the rest of the molecule would also be determined. This information is invaluable for understanding the steric and electronic properties of the molecule, which can influence its physical and chemical behavior.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of "this compound" and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. capes.gov.brnih.gov For the analysis of "this compound", a reversed-phase HPLC method would be the most suitable approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as a C18-silica column) would be used with a polar mobile phase. The mobile phase would likely consist of a mixture of water (often acidified with a small amount of an acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The separation would be achieved by gradient elution, where the proportion of the organic modifier is gradually increased over time to elute compounds with increasing hydrophobicity.

Detection would most likely be performed using a UV detector set at a wavelength where the dimethoxyphenyl chromophore exhibits strong absorbance. The retention time of the compound would be a characteristic parameter for its identification under specific chromatographic conditions. For quantitative analysis, a calibration curve would be constructed using standard solutions of known concentrations. A developed HPLC method for a similar butanoic acid derivative, 4-[4-4-(chlorophenyl)phenyl]-4-oxo-2S-(phenylthiomethyl) butanoic acid, utilized a reverse phase chromatography with gradient elution and ultraviolet detection at 290 nm. capes.gov.br

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of starting conditions for an HPLC method, which would require optimization for the specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.comrjptonline.orgthepharmajournal.com While "this compound" itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group, it can be readily analyzed after derivatization.

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester. This methyl ester derivative would be more volatile and thermally stable, making it suitable for GC-MS analysis.

In a GC-MS analysis, the derivatized sample would be injected into the gas chromatograph, where it would be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint" for identification. The mass spectrum of the methyl ester of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. For instance, GC-MS analysis of butanoic acid shows characteristic elution times and mass spectra that can be compared to library standards for identification. researchgate.net

Table 3: Predicted GC-MS Data for the Methyl Ester of this compound

| Parameter | Value/Description |

| Derivatization | Conversion to methyl ester |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z corresponding to the molecular weight of the methyl ester |

| Key Fragment Ions | Fragments corresponding to the loss of the methoxy group, the carboxyl group, and cleavage of the butanoic acid chain. |

Note: The data in this table is predictive and would be confirmed by experimental analysis.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

The prediction of protein-ligand binding affinity is a cornerstone of structure-based drug design, aiming to quantify the strength of the interaction between a ligand and its protein target. This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. Accurate binding affinity prediction helps in the prioritization of compounds for further experimental testing. nih.govbiorxiv.orgbiorxiv.orgarxiv.org

For 2-(3,4-Dimethoxyphenyl)butanoic acid, a hypothetical docking study against a relevant biological target, such as an enzyme or a receptor, would yield data on its binding affinity. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking program to explore possible binding poses. The results would be ranked based on their calculated binding energies.

Illustrative Example of Predicted Binding Affinities for this compound Against Various Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 |

| Butyrylcholinesterase (BChE) | 1P0I | -7.9 |

| 5-HT2A Serotonin Receptor | 6A93 | -9.2 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Beyond just the binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective analogs. nih.gov

In a hypothetical docking of this compound, the dimethoxyphenyl group could engage in hydrophobic interactions or pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The butanoic acid moiety, with its carboxyl group, would be a prime candidate for forming hydrogen bonds with polar or charged residues such as arginine, lysine (B10760008), or serine.

Illustrative Example of Key Interacting Residues for this compound with a Hypothetical Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Arginine (ARG) 120 | Hydrogen Bond (with carboxyl oxygen) | 2.8 |

| Tyrosine (TYR) 355 | Hydrogen Bond (with carboxyl OH) | 3.1 |

| Phenylalanine (PHE) 381 | Pi-Pi Stacking (with phenyl ring) | 4.5 |

| Leucine (LEU) 352 | Hydrophobic | 3.9 |

| Valine (VAL) 523 | Hydrophobic | 4.2 |

Note: This table presents a hypothetical scenario of interactions to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The primary goal of a QSAR study is to develop a predictive model that can estimate the biological activity of new, untested compounds based on their structural features. mdpi.comnih.gov These models are built using a dataset of compounds with known activities. For a QSAR study involving this compound, a series of its analogs with varying substituents would be synthesized and their biological activities measured. The resulting data would be used to train and validate a QSAR model. Such a model could then be used to predict the activity of other, yet-to-be-synthesized, derivatives, thereby guiding the design of more potent compounds. nih.govresearchgate.net

QSAR models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. Common statistical methods used to build the models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. mdpi.comnih.gov

In a QSAR study of phenylalkanoic acids, relevant descriptors might include:

Topological descriptors: Such as Kier & Hall indices, which describe molecular shape and branching.

Electronic descriptors: Like partial charges and dipole moments, which are important for electrostatic interactions.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions.

The final QSAR model would be an equation that links a selection of these descriptors to the biological activity.

Illustrative QSAR Model Equation

pIC50 = 0.75 * logP - 0.23 * (Molecular Weight) + 1.5 * (Topological_Descriptor) + C

Note: This equation is a simplified, illustrative example of a QSAR model.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for calculating various molecular properties from first principles.

For this compound, DFT calculations could provide valuable insights into its intrinsic properties. These calculations can be used to determine the optimized molecular geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

DFT can also be used to calculate properties like the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface and helps to identify regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding how the molecule might interact with biological receptors. nih.gov

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

A Detailed Computational and Cheminformatic Analysis of this compound

This article provides a focused examination of the chemical compound this compound through the lens of computational chemistry and cheminformatics. The content is structured to explore the theoretical prediction of its chemical properties, its three-dimensional structure, its likely behavior in biological systems, and its potential as a foundational structure for developing new compound libraries.

Computational chemistry and cheminformatics provide powerful tools for the early-stage investigation of chemical compounds, allowing for the prediction of properties and behaviors before extensive laboratory synthesis and testing are undertaken. These in silico methods are crucial for accelerating research and guiding the design of new molecules. The following sections detail the application of these computational approaches to the study of this compound.

Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict the spectroscopic parameters of organic molecules with a high degree of accuracy. researchgate.netmanchester.ac.uk These predictions are invaluable for confirming the identity and structure of a synthesized compound by comparing theoretical data with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be simulated to predict the chemical shifts (δ), which indicate the electronic environment of each nucleus. For this compound, predictions would involve calculating the magnetic shielding of each proton and carbon atom. The resulting data provides a theoretical spectrum that can be used to interpret experimental findings. docbrown.inforesearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Carboxyl H | ¹H | ~12.0 | Singlet (broad) | Acidic proton, often exchanges. |

| Aromatic H's | ¹H | 6.7 - 6.9 | Multiplet/Doublets | Protons on the dimethoxy-substituted benzene (B151609) ring. |

| Methoxyl H's | ¹H | ~3.8 | Singlet | Two distinct singlets for the two -OCH₃ groups. |

| Alpha-CH | ¹H | ~3.5 | Triplet | Proton on the carbon adjacent to the carboxyl and phenyl groups. |

| Methylene (B1212753) CH₂ | ¹H | ~1.9 | Sextet/Multiplet | Protons on the ethyl side chain. |

| Methyl CH₃ | ¹H | ~0.9 | Triplet | Terminal methyl group protons. |

| Carboxyl C | ¹³C | ~175 | Singlet | Carbonyl carbon of the carboxylic acid. |

| Aromatic C's | ¹³C | 110 - 150 | Multiple Singlets | Carbons of the benzene ring, including those bonded to methoxy (B1213986) groups. |

| Methoxyl C's | ¹³C | ~55 | Singlet | Carbons of the two -OCH₃ groups. |

| Alpha-C | ¹³C | ~45 | Singlet | Carbon at position 2 of the butanoic acid chain. |

| Methylene C | ¹³C | ~25 | Singlet | Carbon at position 3 of the butanoic acid chain. |

| Methyl C | ¹³C | ~13 | Singlet | Terminal carbon of the ethyl group. |

Note: The values in this table are representative estimates based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule's bonds. nih.gov For this compound, key predicted absorptions would include the characteristic stretching frequencies of the carbonyl group (C=O) in the carboxylic acid, the broad O-H stretch, the C-O stretches of the ether and acid groups, and the vibrations associated with the aromatic ring. These predictions help in identifying functional groups present in the molecule.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic/Aliphatic C-H | C-H Stretch | 3100 - 2850 |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether/Carboxylic Acid | C-O Stretch | 1300 - 1100 |

Note: These are typical frequency ranges predicted for the specified functional groups using computational models.

Conformational analysis involves studying the different three-dimensional arrangements of a molecule, known as conformers, that arise from rotation around its single bonds. libretexts.org For this compound, rotation around the C-C bonds of the butanoic acid chain leads to various spatial arrangements with different energy levels.

The most significant rotation occurs around the C2-C3 bond. The interactions between the substituents on these carbons—the phenyl group, the carboxyl group, and the ethyl chain—determine the stability of each conformer. Key conformations include:

Anti-conformation: The largest groups on adjacent carbons are 180° apart, minimizing steric hindrance and resulting in the most stable, lowest-energy state. libretexts.org

Gauche conformation: The largest groups are 60° apart, leading to some steric strain and a higher energy level than the anti-conformation. libretexts.org

Eclipsed conformation: Groups on adjacent carbons are directly aligned, maximizing torsional strain and resulting in the highest-energy, least stable states. chemistrysteps.com

In silico ADME prediction is a critical component of modern drug discovery, used to assess the drug-like properties of a molecule at an early stage. nih.govresearchgate.net These computational models use the chemical structure to predict a compound's pharmacokinetic properties, helping to identify candidates that are likely to fail due to poor ADME profiles. researchgate.net

For this compound, various physicochemical and ADME properties can be predicted. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₆O₄ | Defines the elemental composition. |

| Molecular Weight | 224.25 g/mol | Influences absorption and distribution; complies with Lipinski's rule. nih.govnih.gov |

| XLogP3 | ~1.6 - 2.1 | A measure of lipophilicity, affecting solubility and membrane permeability. nih.govnih.gov |

| Hydrogen Bond Donors | 1 | The -OH group of the carboxylic acid; influences solubility and receptor binding. researchgate.net |

| Hydrogen Bond Acceptors | 4 | The two ether oxygens and two carboxyl oxygens; affects solubility and binding. researchgate.net |

| Polar Surface Area (PSA) | ~55.8 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govnih.gov |

| Human Intestinal Absorption | High (Predicted) | Indicates the likelihood of being absorbed from the gut after oral administration. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low (Predicted) | Suggests the compound is less likely to cross into the central nervous system. mdpi.com |

Note: Values are computed based on the molecule's structure using established algorithms and may be similar to those of its isomers. nih.govnih.gov

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. One of its key applications is the design of compound libraries—large collections of molecules created for high-throughput screening. nih.govchemrxiv.org

The structure of this compound can serve as a "scaffold" or starting point for building a target-focused compound library. nih.gov Cheminformatics approaches would involve:

Scaffold Definition: The core structure of this compound is identified as the constant part of the library.

Virtual Enumeration: Software is used to generate a large virtual library of derivatives by systematically modifying specific points on the scaffold. For instance, different substituents could be added to the aromatic ring, the carboxylic acid could be converted to an ester or amide, or the length of the alkyl chain could be varied.

In Silico Filtering: The generated virtual library is then filtered using computational ADME models and other "drug-likeness" filters to remove molecules with predicted undesirable properties (e.g., poor solubility, potential toxicity). nih.gov

Diversity Analysis: The remaining compounds are analyzed to ensure a broad and diverse chemical space is covered, increasing the chances of finding a "hit" during screening.

This rational design process enriches the library with compounds that have a higher probability of becoming viable drug candidates, making the discovery process more efficient. nih.gov

Investigation of Biochemical Activities and Molecular Mechanisms in Vitro/in Silico

Enzyme Modulation and Inhibition Studies

Elucidating the interaction of small molecules with specific enzymes is a cornerstone of biochemical research. This section focuses on the modulatory and inhibitory effects of 2-(3,4-Dimethoxyphenyl)butanoic acid on several key enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. mdpi.com The inhibition of HDACs is a validated therapeutic strategy in oncology. nih.gov

A review of the scientific literature did not yield specific studies that have determined the in vitro inhibitory profile of this compound against various HDAC isoforms. Consequently, data such as IC50 values for this specific compound are not available. Research on structurally related compounds, such as 4-phenyl-3-butenoic acid, has demonstrated HDAC inhibitory activity. nih.gov However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

Table 1: HDAC Inhibition Profile of this compound

| HDAC Isoform | IC50 (µM) | Source |

|---|

| Data not available | Data not available | No studies identified |

Kynurenine (B1673888) 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a key enzyme in the kynurenine pathway of tryptophan metabolism. mdpi.comnih.govfrontiersin.org This pathway is implicated in various neurodegenerative diseases, making KMO an attractive therapeutic target. mdpi.comnih.govfrontiersin.org

A thorough search of published research reveals no specific in vitro or in silico studies investigating the modulatory effects of this compound on Kynurenine 3-Hydroxylase activity. While various inhibitors of KMO have been identified and characterized, the interaction of this compound with this enzyme has not been reported. nih.govresearchgate.net

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov It is a significant virulence factor in certain bacterial infections. nih.gov The study of urease inhibitors is an active area of research for the development of new therapeutic agents. researchgate.netresearchgate.netdntb.gov.ua

There are no specific studies in the available scientific literature that report on the urease enzyme inhibition kinetics of this compound. Therefore, key kinetic parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been determined.

Table 2: Urease Inhibition Kinetics of this compound

| Kinetic Parameter | Value | Mechanism of Inhibition | Source |

|---|

| Data not available | Data not available | Data not available | No studies identified |

Beyond the enzymes detailed above, a comprehensive literature search was conducted to identify any other reported in vitro or in silico studies on the modulation of other relevant enzyme activities by this compound. This search did not yield any specific research findings.

Cellular Process Investigations (In vitro)

Understanding the effects of a compound on cellular processes is critical to elucidating its biological activity. This section reviews the available in vitro data on the influence of this compound on cellular signaling pathways.

Cellular signaling pathways are complex networks of proteins that govern fundamental cellular activities such as cell growth, proliferation, and death. nih.govnih.govmdpi.comresearchgate.netane.pl The modulation of these pathways by small molecules is a key area of pharmacological research.

No specific in vitro studies detailing the effects of this compound on cellular signaling pathways have been identified in the scientific literature. Consequently, there is no available data on whether this compound modulates key signaling cascades such as the MAPK/ERK pathway, the PI3K/Akt pathway, or others.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Modulation of Gene Expression

While direct studies on the modulation of gene expression by this compound are not extensively documented, research on structurally related phenylbutanoic acids provides significant insights. For instance, 4-phenylbutyric acid (4-PBA) has been shown to increase the expression of the Glucose Transporter Type 4 (GLUT4) gene. nih.gov This upregulation is achieved not through the mitigation of endoplasmic reticulum stress, but by the inhibition of histone deacetylase 5 (HDAC5). nih.gov The suppression of HDAC5 leads to the hyperacetylation of histone H3 at the myocyte enhancer factor 2 (MEF2) binding site on the GLUT4 promoter, which in turn enhances the binding of the transcription factor MEF2A and boosts GLUT4 expression. nih.gov

Further evidence of gene expression modulation by butanoic acid derivatives comes from studies on pivaloyloxymethyl butyrate (B1204436) (AN-9), a prodrug of butyric acid. This compound has been observed to alter the expression of key proto-oncogenes, reducing the transcript levels of c-myc while enhancing those of c-jun in HL-60 cells. nih.gov The activity of AN-9 is dependent on its intracellular hydrolysis to butyric acid by esterases, as the co-administration of esterase inhibitors negates its effect on c-myc and c-jun expression. nih.gov These findings collectively suggest that butanoic acid derivatives, including potentially this compound, can exert significant effects at the transcriptional level.

Antioxidant Activity Evaluation (In vitro)

The antioxidant potential of compounds containing the 3,4-dimethoxyphenyl moiety has been evaluated through various in vitro assays, primarily using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

A study on chalcone (B49325) derivatives revealed that (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one demonstrated significant antioxidant activity, with a reported half-maximal inhibitory concentration (IC50) of 3.39 µg/mL. gsconlinepress.com Similarly, an investigation into imidazole (B134444) derivatives containing the same dimethoxyphenyl group, such as 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, showed a range of IC50 values from 40 to 200 µg/ml, indicating good antioxidant capabilities. psu.edu Furthermore, a semi-synthesized flavonoid derivative, 5-methoxy-2-(3,4-dimethoxyphenyl)-4-oxochroman-7-yl 4-hydroxybenzoate, exhibited potent DPPH radical scavenging activity with IC50 values ranging from 2.15 to 35.34 μg/ml. botanyjournals.com

These findings highlight the contribution of the 3,4-dimethoxyphenyl group to the antioxidant properties of these molecules. The presence of methoxy (B1213986) groups on the phenyl ring is known to enhance antioxidant activity by donating electrons and stabilizing free radicals.

Table 1: In Vitro Antioxidant Activity of 3,4-Dimethoxyphenyl Derivatives

| Compound | Assay | IC50 Value |

|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 µg/mL |

| 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole Derivatives | DPPH | 40 - 200 µg/mL |

| 5-methoxy-2-(3,4-dimethoxyphenyl)-4-oxochroman-7-yl 4-hydroxybenzoate | DPPH | 2.15 - 35.34 μg/ml |

Ligand-Receptor Interaction Studies

Large Neutral Amino Acid Transporter 1 (LAT1) Binding Affinity (for related amino acid derivatives)

The Large Neutral Amino Acid Transporter 1 (LAT1) is crucial for the transport of large, neutral amino acids across cell membranes and is a target for drug delivery, particularly to the brain. The binding affinity to LAT1 is contingent on specific structural features, including the presence of both an amino and a carboxylic acid group, alongside a large, neutral, and often aromatic side chain.

While direct binding data for amino acid derivatives of this compound is limited, studies on various other amino acid derivatives provide a framework for understanding potential interactions. For example, the novel tyrosine analog KYT-0353 (JPH-203) is a potent and selective inhibitor of LAT1, with IC50 values of 0.14 μM in S2 cells and 0.06 μM in human colon cancer (HT-29) cells. unil.ch Research has shown that large and rigid compounds tend to inhibit the uptake of probe substrates more effectively, indicating a good binding affinity to LAT1. botanyjournals.com The structural characteristics of this compound, particularly its bulky and lipophilic dimethoxyphenyl group, suggest that its amino acid derivatives could exhibit significant affinity for the LAT1 transporter.

Angiotensin-II Receptor Antagonism Studies (for derivatives)

This suggests that the dimethoxyphenyl scaffold can be incorporated into molecules that effectively block the angiotensin II receptor. The well-established AT1R antagonist Losartan has a reported IC50 value of 5.5 nM for binding to the human AT1R. google.com.na Further research is needed to synthesize and evaluate butanoic acid derivatives with the dimethoxyphenyl group to determine their specific affinity and antagonist activity at angiotensin receptors.

Free Fatty Acid Receptor (FFA2/FFA3) Interaction Studies (for related compounds)

Free fatty acid receptors 2 and 3 (FFA2 and FFA3), also known as GPR43 and GPR41 respectively, are activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These receptors are involved in metabolic and inflammatory signaling pathways.

Given that this compound is a derivative of butyric (butanoic) acid, it is plausible that it could interact with FFA2 and FFA3. The interaction of endogenous ligands with these receptors is critically dependent on the carboxylate group of the fatty acid, which forms salt bridge interactions with arginine residues within the receptor binding pocket. As a butanoic acid derivative, the subject compound possesses this key functional group. While specific interaction studies for this compound are lacking, the structural relationship to known agonists suggests a potential for activity at these receptors. Further investigation is required to determine the affinity and whether it would act as an agonist or antagonist.

In Vitro Metabolic Pathway Analysis of this compound

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and biological activity. While the specific in vitro metabolic pathway of this compound has not been detailed, studies on structurally similar compounds provide strong indications of its likely biotransformation routes.

Research on the in vitro metabolism of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine in human hepatocytes has identified several key metabolic reactions involving the dimethoxyphenyl moiety. nih.gov These include hydroxylation, O-demethylation, and bis-O-demethylation, which are common phase I metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov It is highly probable that the 3,4-dimethoxyphenyl group of this compound would undergo similar enzymatic modifications. O-demethylation of one or both methoxy groups would yield catechol derivatives, which could then be further metabolized through phase II conjugation reactions such as glucuronidation or sulfation. nih.gov These metabolic transformations would increase the polarity of the molecule, facilitating its excretion.

Phase I Metabolic Transformations (O-Demethylation, Hydroxylation)

Phase I metabolism of xenobiotics primarily involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For compounds with a 3,4-dimethoxyphenyl group, O-demethylation and hydroxylation are common metabolic pathways, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

O-Demethylation: The cleavage of methyl ethers (O-demethylation) is a significant metabolic route for compounds containing methoxy groups. In the case of molecules with a 3,4-dimethoxy substitution, studies on similar compounds, such as veratric acid (3,4-dimethoxybenzoic acid), have shown a regioselective preference for demethylation. Research indicates that O-demethylation occurs exclusively at the para-position (4-position) methoxyl group, leading to the formation of a hydroxyl group. nih.gov This selective p-demethylation is also observed in the metabolism of 3,4-dimethoxyamphetamine, where the primary metabolite is the 4-hydroxy-3-methoxy derivative. nih.gov The 3-O-demethylated isomer is generally not detected. nih.gov This regioselectivity is a crucial aspect of the metabolic profile of 3,4-dimethoxyphenyl compounds.

Hydroxylation: Aromatic hydroxylation, the addition of a hydroxyl group to the aromatic ring, is another key Phase I reaction catalyzed by CYP enzymes. While O-demethylation is often the more prominent pathway for dimethoxy-substituted aromatic compounds, hydroxylation of the benzene (B151609) ring can also occur. The likelihood and position of hydroxylation depend on the electron density of the aromatic ring, with enzymatic attack being more probable at electron-rich sites.

Based on the metabolism of analogous structures, the predicted Phase I transformations of this compound are outlined below.

Table 1: Predicted Phase I Metabolic Transformations of this compound

| Transformation | Position | Predicted Metabolite |

| O-Demethylation | 4-methoxy group | 2-(4-Hydroxy-3-methoxyphenyl)butanoic acid |

| O-Demethylation | 3-methoxy group | 2-(3-Hydroxy-4-methoxyphenyl)butanoic acid (less likely) |

| Aromatic Hydroxylation | Aromatic Ring | 2-(3,4-Dimethoxy-x-hydroxyphenyl)butanoic acid |

Phase II Conjugation Reactions

Following Phase I metabolism, the newly formed functional groups (primarily hydroxyl groups from O-demethylation) serve as sites for Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their elimination from the body. nih.govreactome.org The carboxylic acid group present in the parent compound, this compound, can also directly undergo Phase II conjugation. nih.gov

Common Phase II conjugation reactions include glucuronidation, sulfation, and amino acid conjugation. drughunter.comupol.cz

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl or carboxylic acid groups. drughunter.com

Sulfation: Sulfotransferases (SULTs) mediate the conjugation of a sulfonate group to hydroxyl groups. drughunter.com

Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, such as glycine (B1666218) or glutamine. Studies on veratric acid have identified amino acid conjugates as metabolites. nih.gov

Table 2: Predicted Phase II Conjugation Reactions of this compound and its Phase I Metabolites

| Substrate | Functional Group | Conjugation Reaction | Conjugating Enzyme Family | Predicted Conjugate |

| This compound | Carboxylic acid | Glucuronidation | UGTs | This compound acyl glucuronide |

| This compound | Carboxylic acid | Amino Acid Conjugation | N-acyltransferases | Glycine or Glutamine conjugate |

| 2-(4-Hydroxy-3-methoxyphenyl)butanoic acid | Phenolic hydroxyl | Glucuronidation | UGTs | Phenolic glucuronide conjugate |

| 2-(4-Hydroxy-3-methoxyphenyl)butanoic acid | Phenolic hydroxyl | Sulfation | SULTs | Phenolic sulfate (B86663) conjugate |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Aromatic Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of 2-(3,4-Dimethoxyphenyl)butanoic acid are critical determinants of its interaction with biological targets.

Positional Isomer Effects (e.g., comparison with 4-(3,4-Dimethoxyphenyl)butanoic acid)

The position of the butanoic acid chain on the dimethoxyphenyl ring can significantly alter the molecule's three-dimensional shape and its ability to fit into a biological target's binding site. For instance, shifting the butanoic acid group from the second to the fourth position to form 4-(3,4-Dimethoxyphenyl)butanoic acid would result in a molecule with a different spatial arrangement of its functional groups. nih.gov While direct comparative biological studies between these two specific isomers are not readily found, research on other phenylalkanoic acids suggests that such positional isomerism can lead to profound differences in pharmacological activity. The change in the vector and distance between the carboxylic acid group and the dimethoxyphenyl ring would likely affect receptor binding affinity and efficacy.

Table 1: Comparison of Positional Isomers

| Compound Name | Structure | Key Positional Difference |

| This compound | Butanoic acid at position 2 | |

| 4-(3,4-Dimethoxyphenyl)butanoic acid | Butanoic acid at position 4 |

Influence of Butanoic Acid Chain Modifications

Modifications to the butanoic acid side chain, including its stereochemistry and length, are expected to have a significant impact on the biological activity of this compound.

Stereochemistry at the α-Carbon and its Biological Implications

The α-carbon of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and metabolic fates. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. The stereoselective synthesis and biological evaluation of the individual enantiomers of this compound would be essential to determine which configuration is responsible for any observed biological activity and to develop a more potent and selective agent. researchgate.net

Chain Length and Branching Effects (implied by derivative studies)

Altering the length of the carboxylic acid side chain can influence a compound's flexibility, lipophilicity, and its ability to span the distance between binding pockets in a receptor. Studies on other classes of compounds have shown that both increasing and decreasing the alkyl chain length can have profound effects on biological activity. nih.gov For instance, shortening the butanoic acid chain to a propanoic or acetic acid, or lengthening it to a pentanoic acid, would change the spatial relationship between the aromatic ring and the carboxyl group, potentially leading to altered receptor interactions. Furthermore, introducing branching on the alkyl chain could restrict conformational freedom and might lead to enhanced selectivity for a particular biological target. nih.gov

Development of Lead Compounds and Analogues Based on SAR

The insights gained from SAR studies are fundamental for the process of lead optimization, where a promising but imperfect initial compound (a "hit" or "lead") is systematically modified to improve its therapeutic properties. danaher.comresearchgate.netresearchgate.net While there is no publicly available information on the development of lead compounds specifically from this compound, a rational approach would involve a number of key strategies. scienceopen.com

Based on the hypothetical SAR discussed:

Synthesis of Positional Isomers: Preparing and testing other positional isomers of the butanoic acid on the dimethoxyphenyl ring would be a primary step to identify the optimal substitution pattern.

Variation of Aromatic Substituents: A library of analogues with different substituents on the phenyl ring would be synthesized to probe the electronic and steric requirements for optimal activity. This would include varying the number and position of methoxy (B1213986) groups, as well as introducing other functional groups.

Stereoselective Synthesis: The individual enantiomers of promising chiral analogues would be synthesized and evaluated to identify the more active stereoisomer.

Chain Modification: Analogues with varying chain lengths and branching patterns in the carboxylic acid side chain would be prepared to fine-tune the molecule's properties.

Through such an iterative process of design, synthesis, and biological testing, analogues with improved potency, selectivity, and pharmacokinetic properties could potentially be developed from the this compound scaffold. scienceopen.com

Correlation of Molecular Descriptors with Biological Activity and Chemical Properties

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for a given chemical entity is fundamental in the fields of medicinal chemistry and materials science. These studies aim to understand how the three-dimensional structure of a molecule and its physicochemical characteristics influence its biological effects and physical properties. For this compound, while specific and extensive public quantitative structure-activity relationship (QSAR) studies are not widely documented, the principles of SAR and SPR can be applied by examining its molecular descriptors and comparing them to related classes of compounds, such as other phenylalkanoic acids.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters, among others. By systematically modifying the structure of a lead compound and observing the corresponding changes in biological activity or physical properties, researchers can build models that predict the behavior of new, unsynthesized analogs.

Detailed Research Findings

In a typical QSAR study, a series of compounds structurally related to this compound would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding). The activity data, often expressed as an IC₅₀ or EC₅₀ value, would then be correlated with calculated molecular descriptors.

For example, a hypothetical study on a series of 2-phenylbutanoic acid derivatives might investigate how substitutions on the phenyl ring influence their activity. The dimethoxy substitution at the 3 and 4 positions in the target compound significantly influences its electronic properties and potential for hydrogen bonding compared to an unsubstituted phenyl ring. These methoxy groups are hydrogen bond acceptors and increase the polarity in that region of the molecule.

The general approach for such an analysis would involve the following steps:

Data Set Preparation: A series of analogs of this compound would be selected or synthesized.

Biological Testing: The compounds would be evaluated for a specific biological activity.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested.

Data Tables

The following tables present key calculated molecular descriptors for this compound. In a full QSAR study, these values would be compared with those of other compounds in the series and correlated with experimental data.

Table 1: Calculated Physicochemical Properties of this compound

| Descriptor | Value | Significance in SAR/SPR |

| Molecular Weight | 224.25 g/mol | Influences size, diffusion, and absorption. |

| XLogP3 | 1.6 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond, crucial for receptor interaction. |

| Hydrogen Bond Acceptors | 4 | The two methoxy groups and the two oxygen atoms of the carboxylic acid can accept hydrogen bonds. |

| Polar Surface Area (PSA) | 55.8 Ų | Relates to the compound's polarity and ability to permeate cell membranes. |

| Rotatable Bonds | 5 | Indicates molecular flexibility, which can be important for fitting into a binding site. |

This data is compiled from publicly available chemical databases.

Table 2: Hypothetical Correlation in a QSAR Study

This table illustrates a hypothetical correlation between molecular descriptors and a biological activity for a series of related compounds. The values are for illustrative purposes to demonstrate the principles of a QSAR study.

| Compound | Substitution on Phenyl Ring | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| Analog 1 | H | 2.1 | 37.3 | 15.2 |

| Analog 2 | 4-Methoxy | 1.9 | 46.5 | 10.8 |

| Target Compound | 3,4-Dimethoxy | 1.6 | 55.8 | 5.1 |

| Analog 3 | 4-Chloro | 2.8 | 37.3 | 25.4 |

In this hypothetical scenario, the data would suggest that increasing polarity (lower LogP, higher Polar Surface Area) due to the methoxy groups correlates with improved biological activity. The chloro-substituted analog, being more lipophilic, shows reduced activity. Such a model, once validated, could guide the synthesis of new, potentially more potent compounds by focusing on modifications that enhance polarity. Studies on other compound classes, such as phenoxyacetic acids, have similarly found that electronic structure and lipophilicity are key determinants of biological activity. mdpi.com

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Chemical Building Block for Complex Molecules